molecular formula C16H16O2 B1459602 3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1708844-74-9

3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1459602
CAS No.: 1708844-74-9
M. Wt: 240.3 g/mol
InChI Key: JTYVXTDJTBQSPS-UHFFFAOYSA-N
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Description

3’,5,5’-Trimethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure with three methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5,5’-Trimethyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This method uses an aromatic compound, such as biphenyl, and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,5,5’-Trimethyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,5,5’-Trimethyl-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3’,5,5’-Trimethyl-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. The biphenyl structure provides a rigid framework that can interact with hydrophobic regions of target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethylbenzidine: A chromogenic substrate used in staining procedures and enzyme-linked immunosorbent assays (ELISA).

    3,5,5-Trimethylhexanoic acid: An organic intermediate used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3’,5,5’-Trimethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(9-14)16(17)18/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVXTDJTBQSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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